molecular formula C10H16BNO2 B3314232 {4-[2-(Dimethylamino)ethyl]phenyl}boronic acid CAS No. 950739-39-6

{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid

Cat. No.: B3314232
CAS No.: 950739-39-6
M. Wt: 193.05
InChI Key: LTURQCADKXWUMN-UHFFFAOYSA-N
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Description

{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylaminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(Dimethylamino)ethyl]phenyl}boronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Derivative: The initial step involves the preparation of a phenylboronic acid derivative. This can be achieved through the reaction of phenylboronic acid with appropriate reagents under controlled conditions.

    Introduction of the Dimethylaminoethyl Group: The next step involves the introduction of the dimethylaminoethyl group to the phenyl ring. This can be accomplished through nucleophilic substitution reactions, where the phenylboronic acid derivative reacts with a dimethylaminoethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron-containing compounds.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of {4-[2-(Dimethylamino)ethyl]phenyl}boronic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

    Pathways Involved: The compound can participate in various biochemical pathways, including those involving enzyme catalysis and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the dimethylaminoethyl group, making it less versatile in certain applications.

    4-(Dimethylamino)phenylboronic Acid: Similar structure but without the ethyl linker, affecting its reactivity and binding properties.

Uniqueness

{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid is unique due to the presence of both the boronic acid group and the dimethylaminoethyl substituent. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to its analogs.

Properties

IUPAC Name

[4-[2-(dimethylamino)ethyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO2/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14/h3-6,13-14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTURQCADKXWUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCN(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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